
3-Methoxy-5-methyl-2-pyrazinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-5-methyl-2-pyrazinecarbonitrile is a chemical compound belonging to the pyrazine family Pyrazines are a class of organic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-methyl-2-pyrazinecarbonitrile typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-cyano-3-methoxypyrazine with methylating agents under controlled conditions . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-5-methyl-2-pyrazinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert it into different pyrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or cyano groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various pyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Methoxy-5-methyl-2-pyrazinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry
Wirkmechanismus
The mechanism of action of 3-Methoxy-5-methyl-2-pyrazinecarbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain signaling pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-2-pyrazinecarbonitrile: Similar in structure but lacks the methyl group at the 5-position.
2-Methoxy-3-methylpyrazine: Similar but does not have the cyano group.
3-Ethyl-2,5-dimethylpyrazine: Another pyrazine derivative with different alkyl substitutions
Uniqueness
3-Methoxy-5-methyl-2-pyrazinecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and cyano groups makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C7H7N3O |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
3-methoxy-5-methylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c1-5-4-9-6(3-8)7(10-5)11-2/h4H,1-2H3 |
InChI-Schlüssel |
YEUHAUQCBIXFGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=N1)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


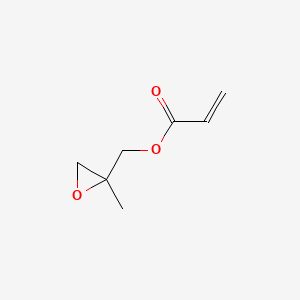
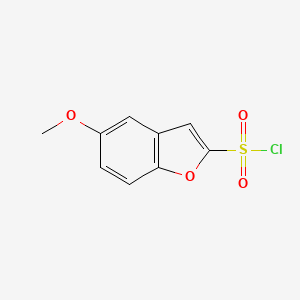
![[3-Tert-butyl-5-[1-(ethylamino)-2-methyl-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13979532.png)
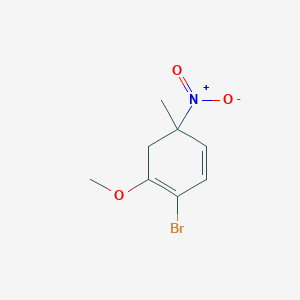
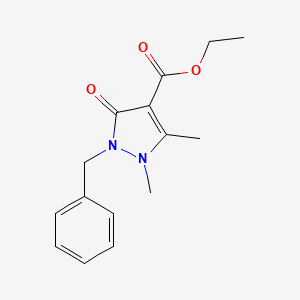


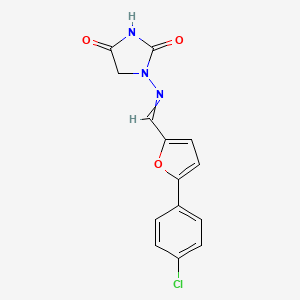
![4-[2-(Propylamino)propyl]phenol](/img/structure/B13979574.png)
![Tert-butyl ((4-hydroxy-1-(5-iodoimidazo[2,1-B][1,3,4]thiadiazol-2-YL)piperidin-4-YL)methyl)carbamate](/img/structure/B13979577.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide](/img/structure/B13979581.png)
![Tricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde](/img/structure/B13979583.png)

![2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid](/img/structure/B13979603.png)
